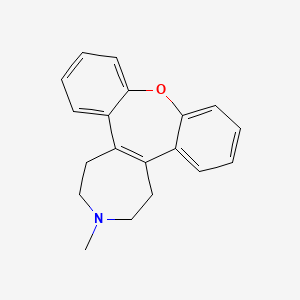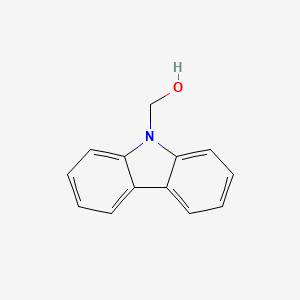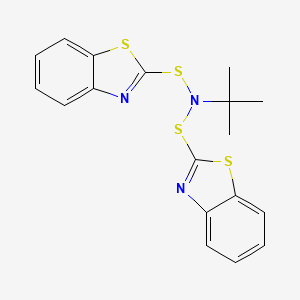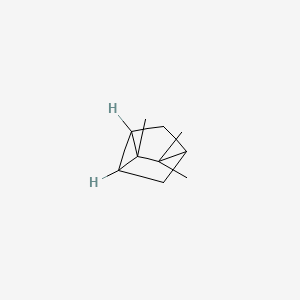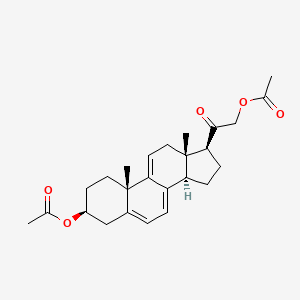
3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate is a synthetic steroid derivative. It belongs to the class of pregnane steroids, which are characterized by their 21-carbon skeleton. This compound is notable for its unique structure, which includes multiple hydroxyl groups and acetylated positions, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate typically involves multi-step organic reactions. The starting material is often a simpler steroid, which undergoes a series of functional group transformations. Key steps include:
Hydroxylation: Introduction of hydroxyl groups at the 3beta and 21 positions.
Acetylation: Acetylation of the hydroxyl groups to form diacetate.
Formation of the Triene System: Introduction of double bonds at the 5, 7, and 9(11) positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial transformation to achieve specific functional group modifications. These methods can offer higher selectivity and yield compared to purely chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Acetyl groups can be replaced using nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The exact pathways and targets can vary depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione: Another pregnane steroid with hydroxyl groups at different positions.
Pregna-5,16-dien-20-one, 3-hydroxy-: A steroid with a similar carbon skeleton but different functional groups and double bond positions.
Uniqueness
3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate is unique due to its specific arrangement of hydroxyl and acetyl groups, as well as the presence of multiple double bonds. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
7252-92-8 |
|---|---|
Formule moléculaire |
C25H25N5O |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
18-(diethylamino)-12-imino-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide |
InChI |
InChI=1S/C25H25N5O/c1-3-29(4-2)18-10-9-15-12-20-19(13-17(15)11-18)22(24(27)31)23(26)30-14-16-7-5-6-8-21(16)28-25(20)30/h5-12,26H,3-4,13-14H2,1-2H3,(H2,27,31) |
Clé InChI |
NXWGKPYPFXPEPR-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |
SMILES isomérique |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C3C(=C(C(=N)N4C3=NC5=CC=CC=C5C4)C(=O)N)C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenesulfonic acid propanoic acid [4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] ester](/img/structure/B1222849.png)


